molecular formula C26H46N4O13 B14071199 N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine

Cat. No.: B14071199
M. Wt: 622.7 g/mol
InChI Key: UFLQXNVJFJDYBK-UHFFFAOYSA-N
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Description

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is a polyether-diamine derivative featuring a 2,4-dinitrophenyl group at the N1 position and a long-chain polyether backbone with nine ethylene oxide (EO) units. This structure combines the electron-withdrawing properties of the dinitrophenyl group with the hydrophilicity and flexibility of the polyether chain. The compound is hypothesized to have applications in bioconjugation, drug delivery, and PROTACs (Proteolysis Targeting Chimeras) due to its dual-reactive amine termini and solubilizing EO chain .

Properties

Molecular Formula

C26H46N4O13

Molecular Weight

622.7 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C26H46N4O13/c27-3-5-35-7-9-37-11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-38-10-8-36-6-4-28-25-2-1-24(29(31)32)23-26(25)30(33)34/h1-2,23,28H,3-22,27H2

InChI Key

UFLQXNVJFJDYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable polyether diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including nitration, reduction, and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the final product. The use of automated systems and advanced purification techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and other modified polyether chains .

Scientific Research Applications

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The polyether chain may facilitate the compound’s entry into cells and its distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polyether-Diamine Derivatives

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine
  • Molecular Formula : C22H38N4O11
  • Molecular Weight : 534.56 g/mol
  • Key Differences : Shorter polyether chain (7 EO units vs. 9 EO units in the target compound). This reduces its hydrodynamic volume and may limit solubility in highly polar solvents.
  • Applications : Used as a linker in research chemicals, particularly for conjugating hydrophobic payloads to hydrophilic carriers .
3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol (Decaethylene Glycol)
  • Molecular Formula : C20H42O11
  • Molecular Weight : 458.54 g/mol
  • Key Differences : Terminal hydroxyl groups instead of amines. Lacks the dinitrophenyl moiety, making it less reactive in nucleophilic substitution reactions.
  • Applications: Widely used as a nonionic surfactant and solubilizing agent in pharmaceuticals and cosmetics .

Aromatic Dinitrophenyl Derivatives

Disperse Yellow 9 (N1-(2,4-Dinitrophenyl)-1,4-benzenediamine)
  • Molecular Formula : C12H10N4O4
  • Molecular Weight : 274.23 g/mol
  • Key Differences : Simpler aromatic structure without a polyether chain. The absence of EO units limits its amphiphilicity.
  • Applications : Primarily used as a dye and analytical standard. Its reactivity in hydrazine-mediated substitution reactions has been extensively studied .

Hydrophobic Polyether Derivatives

29-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol
  • Molecular Formula : C35H64O11
  • Molecular Weight : 660.89 g/mol
  • Key Differences: Terminal hydroxyl and nonylphenoxy group instead of amines. The nonylphenoxy group enhances hydrophobicity, making it suitable for industrial surfactants.
  • Applications : Used in detergents and emulsifiers due to its balanced hydrophilic-lipophilic properties .

Research Findings and Functional Comparisons

Reactivity and Kinetics

  • The dinitrophenyl group in the target compound undergoes nucleophilic aromatic substitution (e.g., with hydrazine), similar to simpler derivatives like Disperse Yellow 7.
  • Kinetic Data : For 2,4-dinitrophenyl derivatives, $k_A$ values range from $10^{-4}$ to $10^{-3}$ L·mol<sup>−1</sup>·s<sup>−1</sup> in DMSO, with $\Delta H^\circ$ and $\Delta S^\circ$ indicating entropy-driven processes .

Physicochemical Properties

  • Solubility : The target compound’s nine EO units enhance water solubility compared to heptaoxa derivatives. However, the dinitrophenyl group introduces moderate hydrophobicity.
  • Thermal Stability : Polyether chains generally degrade above 200°C, but the dinitrophenyl group may lower thermal stability due to nitro group decomposition .

Biological Activity

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dinitrophenyl group and a long polyether chain , which contribute to its unique chemical properties. The molecular formula is C32H48N6O17C_{32}H_{48}N_{6}O_{17}, with a molecular weight of approximately 788.75 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Protein Interaction : The dinitrophenyl group can interact with proteins and enzymes. This interaction may inhibit enzyme activity or alter protein function.
  • Cellular Uptake : The polyether chain facilitates the compound's entry into cells and its distribution within biological systems. This characteristic is crucial for its potential use as a drug delivery agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The dinitrophenyl moiety is known for its ability to disrupt microbial cell membranes.

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity against different cell lines. The compound's cytotoxic effects are likely due to oxidative stress induced by the dinitrophenyl group.

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound on breast cancer cells (MCF-7). The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests compared to control groups. This suggests its potential as an antimicrobial agent in therapeutic applications.

Applications in Research

This compound has several applications:

  • Drug Delivery : Its ability to penetrate cellular membranes makes it a candidate for drug delivery systems.
  • Analytical Chemistry : Used as a reagent in organic synthesis and analytical chemistry due to its reactive functional groups.
  • Material Science : Investigated for use in developing advanced materials due to its unique structural properties.

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